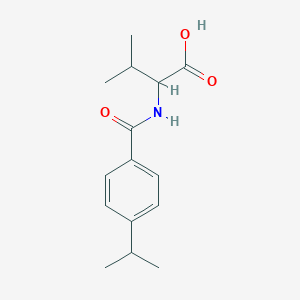
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide
Overview
Description
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide, also known as EMPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation, pain, and fever. This compound is also thought to interact with the cannabinoid receptors in the central nervous system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a key role in the inflammatory response. This compound has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Moreover, this compound has been reported to have a low toxicity profile, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide is its high purity level, which makes it easy to handle and use in scientific research. Moreover, this compound has a relatively low cost compared to other compounds with similar properties. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in some experiments. Additionally, this compound has a short half-life, which may require frequent dosing in some studies.
Future Directions
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide. One potential direction is to investigate its potential use in the development of new drugs for the treatment of various diseases, such as arthritis, fever, and pain. Another direction is to explore its potential use in the synthesis of new materials, such as polymers and nanoparticles. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in various animal models.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as arthritis, fever, and pain. Moreover, this compound has also been investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-17-7-5-6-15(3)19(17)20-18(21)13-12-16-10-8-14(2)9-11-16/h5-11H,4,12-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSRGJIUAZHVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4654691.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4654696.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4654715.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654716.png)
![N-allyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4654719.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4654756.png)
![propyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B4654757.png)
![N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)
![N-[2-[4-(methylthio)phenyl]-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4654761.png)


![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4654787.png)
